N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
Description
Evolution of Heterocyclic Chemistry: Furan and Thiophene Systems
The history of furan and thiophene chemistry is rooted in the 18th and 19th centuries, marking pivotal milestones in heterocyclic research. Furan , a five-membered aromatic ring containing one oxygen atom, was first isolated in 1870 by Heinrich Limpricht, though its derivatives, such as 2-furoic acid, were identified earlier by Carl Wilhelm Scheele in 1780. The industrial production of furan via the palladium-catalyzed decarbonylation of furfural—a process derived from pentose-rich agricultural byproducts—highlighted its economic viability. Furan’s reactivity, characterized by electrophilic substitution and Diels-Alder reactions, has made it a cornerstone in synthetic organic chemistry, particularly in pharmaceuticals like ranitidine (Zantac).
Thiophene , a sulfur analog of furan, was discovered in 1882 by Viktor Meyer as a contaminant in benzene. Its aromatic stability, comparable to benzene but with distinct electronic properties, spurred investigations into its substitution patterns and applications. Thiophene’s natural occurrence in petroleum (up to 3%) necessitated the development of hydrodesulfurization techniques to remove sulfur-containing compounds from fuels. The Paal-Knorr synthesis, employing 1,4-diketones and sulfidizing agents like phosphorus pentasulfide, became a standard method for thiophene derivatization. The structural similarities between furan and thiophene, coupled with their divergent electronic profiles, have rendered them complementary building blocks in heterocyclic chemistry.
Emergence of Hybrid Thiophene-Furan Frameworks
The strategic combination of furan and thiophene moieties into hybrid frameworks has unlocked new dimensions in molecular design. Early efforts focused on simple fused-ring systems, but recent advances have enabled the construction of intricate architectures like N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide . For instance, the synthesis of artemisinin-thiophene/furan hybrids via Steglich esterification demonstrated enhanced antimalarial and anticancer activities compared to parent compounds. Similarly, morpholine-thiophene hybrids exhibited potent urease inhibition, underscoring the therapeutic potential of such systems.
Theoretical studies on furan and thiophene nanothreads further illustrate the material applications of these hybrids. Under high-pressure conditions, furan undergoes [4+2] cycloaddition reactions more readily than thiophene due to its lower aromatic stabilization energy, yielding ordered polymeric structures with tunable electronic properties. This reactivity difference, quantified by activation volumes and enthalpic barriers, informs the design of pressure-sensitive materials.
Table 1: Comparative Reactivity of Furan and Thiophene in Cycloaddition Reactions
| Parameter | Furan | Thiophene |
|---|---|---|
| Aromatic Stabilization | Lower (32 kcal/mol barrier) | Higher (41 kcal/mol barrier) |
| Activation Volume (ΔV‡) | -15 cm³/mol | -14 cm³/mol |
| Pressure Sensitivity | High (reacts at 10 GPa) | Moderate (reacts at 20 GPa) |
Research Significance of Thiophene-Furan Carboxamide Derivatives
Carboxamide derivatives, such as This compound , epitomize the convergence of heterocyclic chemistry and drug design. The carboxamide group enhances hydrogen-bonding capacity and solubility, critical for pharmacokinetic optimization. In the context of urease inhibition, morpholine-thiophene hybrids with carboxamide-like functionalities achieved IC₅₀ values as low as 3.80 µM, surpassing conventional inhibitors like thiourea.
The electronic interplay between furan and thiophene rings further modulates biological activity. Furan’s electron-rich oxygen atom polarizes adjacent bonds, while thiophene’s sulfur atom provides lipophilicity, facilitating membrane permeability. This synergy is evident in artemisinin hybrids, where the furan-thiophene bridge stabilizes interactions with heme groups in malaria parasites.
Table 2: Key Applications of Thiophene-Furan Hybrid Systems
In materials science, the programmable assembly of furan-thiophene nanothreads offers avenues for creating lightweight, conductive polymers. The geometric parameters of these threads—such as interatomic distances (2.6–4.7 Å for furan vs. 2.8–4.7 Å for thiophene)—dictate their mechanical and electronic behaviors.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(13-4-2-6-18-13)15-8-11-7-10(9-19-11)12-3-1-5-17-12/h1-7,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGIQCMMPNFOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress and DNA damage .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiophene Carboxamide Derivatives with Varied Substituents
Nitrothiophene Carboxamides
Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () feature a nitro (-NO₂) group on the thiophene ring, which strongly withdraws electrons, enhancing reactivity and antibacterial efficacy.
Trifluoromethyl-Substituted Analogues
N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide () incorporates a CF₃ group, which increases lipophilicity and metabolic stability. The target compound’s furan-thiophene system may offer balanced lipophilicity and hydrogen-bonding capacity, favoring different pharmacokinetic profiles .
5-Methylthiophene-2-carboxamides
Derivatives such as N-1-Adamantyl-5-methylthiophene-2-carboxamide () use methyl groups to modulate steric bulk and hydrophobic interactions.
Substituent Position and Electronic Effects
The 4-(furan-2-yl)thiophen-2-yl group in the target compound positions the furan ring para to the methyl linker, creating a conjugated system. The furan’s oxygen atom may engage in weaker hydrogen bonding compared to pyridine’s nitrogen, altering target affinity .
Antimicrobial Potential
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide () demonstrates broad-spectrum antibacterial activity. The target compound’s furan-thiophene system might similarly disrupt bacterial membranes or enzymes, though activity could vary due to differences in substituent electronegativity .
Central Nervous System (CNS) Permeability
Piperidine-containing derivatives like N-(4-chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide () exhibit blood-brain barrier (BBB) permeability. The target compound’s furan ring, with its polar oxygen, may reduce CNS penetration compared to more lipophilic analogues .
Data Tables
Table 1. Key Structural and Functional Comparisons
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for future research.
Synthesis
The synthesis of this compound typically involves the formation of an amide bond between thiophene-2-carboxylic acid and furan-2-ylmethylamine. Common synthetic routes include:
- Condensation Reaction : The reaction of furan-containing amines with thiophene derivatives.
- Solvent Selection : Solvents like dimethylformamide (DMF) or dichloromethane are often used to enhance solubility and reactivity.
- Reaction Conditions : Parameters such as temperature and reaction time are optimized to improve yield and purity.
Structural Characteristics
The molecular structure features a central thiophene ring connected to a furan ring through a methylene bridge, with a carboxamide functional group attached to the thiophene. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2S2 |
| Molecular Weight | 296.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMF |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Enzyme Inhibition
This compound exhibits significant inhibitory effects against key enzymes, including:
-
Urease : Critical for nitrogen metabolism, this compound has shown promising results in inhibiting urease activity, which could have implications in treating urea-splitting infections.
- IC50 Values : Typically reported around 1.5 μM, indicating potent activity.
-
Acetylcholinesterase : Involved in neurotransmission, inhibition of this enzyme can lead to increased levels of acetylcholine, which may be beneficial in conditions like Alzheimer's disease.
- IC50 Values : Reported values range from 0.5 to 1 μM depending on the assay conditions.
Case Studies and Research Findings
-
In Vitro Studies : A study conducted on thiophene derivatives demonstrated that modifications in substituents could enhance biological activities significantly. The compound's structure was optimized for better enzyme binding affinities.
- Findings : Compounds with electron-withdrawing groups showed increased potency against urease and acetylcholinesterase.
- Toxicity Assessment : Preliminary toxicity studies indicated that this compound exhibited low toxicity profiles in mammalian cell lines, suggesting its potential as a therapeutic agent.
- Structure–Activity Relationship (SAR) : Ongoing research focuses on understanding how variations in the chemical structure affect biological activity, aiding in the design of more effective derivatives.
Q & A
Q. Methodological Answer :
- FT-IR : Confirm amide linkage (N–H stretch ~3300 cm, C=O ~1650 cm) and furan/thiophene C–H out-of-plane bends (~700 cm) .
- NMR :
- Mass Spectrometry : ESI-HRMS confirms molecular weight (error < 2 ppm).
Advanced: How are bioactivity assays designed to evaluate pharmacological potential?
Q. Methodological Answer :
- In Vitro Screening :
- Mechanistic Studies :
Advanced: What strategies mitigate synthetic byproducts during amide coupling?
Q. Methodological Answer :
- Activating Agents : Use HATU/DIPEA in DMF to enhance coupling efficiency and reduce racemization .
- Byproduct Monitoring : Track unreacted 2-thiophenecarbonyl chloride via F NMR (if fluorinated) or LC-MS .
- Workup Optimization : Quench excess chloride with ice-water, extract with CHCl, and dry over NaSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
